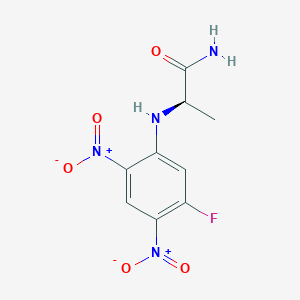
Itaconyl chloride
Übersicht
Beschreibung
Itaconyl chloride is a technical grade compound with a molecular weight of 166.99 and a molecular formula of ClCOCH2C(=CH2)COCl . It appears as a colorless to yellow liquid .
Synthesis Analysis
Itaconyl chloride can be synthesized using bio-based itaconic acid (IA) and phosphorus pentachloride (PCl5) as raw materials by a molten method . The optimum conditions of synthesis were determined as follows: toluene as a purified solvent, n(PCl5):n(IA)=2.15:1, the vacuum distillation temperature 80 °C, the vacuum distillation time 2 h .
Molecular Structure Analysis
The molecular structure of Itaconyl chloride is represented by the formula ClCOCH2C(=CH2)COCl .
Chemical Reactions Analysis
Itaconyl chloride is involved in significant biological regulation and changes . Itaconate, an important intermediate metabolite isolated from the tricarboxylic acid cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .
Physical And Chemical Properties Analysis
Itaconyl chloride has a refractive index n20/D of 1.493 (lit.), a boiling point of 89 °C/17 mmHg (lit.), and a density of 1.407 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Itaconyl chloride has also been used in the synthesis of poly(itaconic acid-m-phenylenediamine) through a low-temperature solution polycondensation process. The effects of initial temperature and reaction time on this polycondensation were explored, and the product was characterized to confirm its structure and thermal stability. This highlights itaconyl chloride's role in producing polymers with potential applications in various industries (Chuanxing Wang et al., 2016).
Furthermore, itaconyl chloride's application extends to the modification of biological macromolecules, such as starch, to develop new bio-based sizing agents with enhanced adhesive properties and film characteristics. This modification, known as itaconation, has shown to improve the adhesion and film properties of starch, making it a promising candidate for wool warp sizing in the textile industry (Wei Li et al., 2021).
Wirkmechanismus
Target of Action
Itaconyl chloride, also known as methylenesuccinic acid chloride, is a derivative of itaconate . Itaconate primarily targets macrophages . Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation . Furthermore, itaconate activates the anti-inflammatory transcription factors Nrf2 and ATF3, and inhibits the NLRP3 inflammasome .
Mode of Action
Itaconate’s mode of action involves the modification of thiol-reactive cysteines . Many of these cysteines have been identified by proteomic screens. Targets include the glycolytic enzymes aldolase A (ALDOA), lactate dehydrogenase A (LDHA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and the NLRP3 inflammasome .
Biochemical Pathways
Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle . Itaconate is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate can directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .
Pharmacokinetics
Itaconate, the parent compound, is known to be produced in large quantities in lps-activated macrophages . Itaconate is also present in the lungs of mice infected with Mycobacterium tuberculosis .
Result of Action
The result of itaconate’s action includes inhibition of succinate dehydrogenase, inhibition of glycolysis, activation of anti-inflammatory transcription factors, and inhibition of the NLRP3 inflammasome . These actions have anti-inflammatory effects and have shown promise in preclinical models of sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .
Action Environment
The action of itaconyl chloride is likely to be influenced by environmental factors, although specific studies on this aspect are lacking. It is known that the production of itaconate, the parent compound, is influenced by the activation of macrophages by inflammatory stimuli . This suggests that the inflammatory environment could influence the action of itaconyl chloride.
Safety and Hazards
Zukünftige Richtungen
Itaconyl chloride has potential applications in the field of anticancer research . Itaconic acid hybrids, based on itaconic acid and various scaffolds, have shown anticancer effects in vitro against almost all the tumor cell lines that were evaluated . This suggests that itaconyl chloride could be a valuable lead for the development of anticancer drugs .
Eigenschaften
IUPAC Name |
2-methylidenebutanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRIQNPIBHVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172912 | |
| Record name | Succinyl chloride, methylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Itaconyl chloride | |
CAS RN |
1931-60-8 | |
| Record name | 2-Methylenebutanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1931-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl chloride, methylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itaconyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinyl chloride, methylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-methylenesuccinyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Itaconyl chloride primarily used for in current research?
A1: Itaconyl chloride is frequently employed as a monomer in the synthesis of various polymers. For instance, it's used to create unsaturated derivatives of polycaprolactone like polycaprolactone fumarate (PCLF) and polycaprolactone itaconate (PCLI). These polymers are being explored for their potential to enhance the mechanical properties of hydroxyapatite scaffolds in bone tissue engineering applications. []
Q2: How is Itaconyl chloride typically synthesized?
A2: A common method for synthesizing Itaconyl chloride involves using bio-based itaconic acid and phosphorus pentachloride (PCl5) as starting materials in a molten method. []
Q3: What factors influence the yield and purity of Itaconyl chloride during synthesis?
A3: Research indicates that several factors impact the synthesis of Itaconyl chloride:
- Solvent Choice During Purification: The solvent used during the purification process significantly affects the final product quality. []
- Ratio of Raw Materials: The molar ratio of phosphorus pentachloride to itaconic acid plays a crucial role in determining the yield. []
- Vacuum Distillation Parameters: Both the temperature and duration of the vacuum distillation step influence the yield and purity of Itaconyl chloride. []
Q4: Are there any alternative methods to produce Itaconamide, a derivative of Itaconyl chloride?
A4: Yes, Itaconamide can be produced through a gas phase reaction using Itaconyl chloride and ammonia gas. This method has been proposed to address limitations in traditional Itaconamide preparation and purification techniques. []
Q5: What spectroscopic techniques are used to characterize Itaconyl chloride?
A5: The structure of Itaconyl chloride is commonly confirmed using the following spectroscopic methods:
- Fourier Transform Infrared Spectroscopy (FT-IR): This technique provides information about the functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance Hydrogen Spectrum (1H-NMR): 1H-NMR offers detailed insights into the hydrogen atom environments within the molecule, confirming its structure. [, ]
Q6: Can Itaconyl chloride be used to synthesize polymers with specific properties?
A7: Yes, Itaconyl chloride can be used to create polymers with tailored properties. For instance, researchers have synthesized novel polyitaconates with a pyrrolidinonyl moiety that demonstrate thermo-responsive behavior in water. This means their properties change in response to temperature variations. []
Q7: What challenges are associated with polymer synthesis using Itaconyl chloride?
A8: The reaction conditions during polymerization, such as temperature and reaction time, significantly impact the properties of the resulting polymer. Careful optimization of these parameters is crucial to achieving the desired molecular weight and thermal stability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















